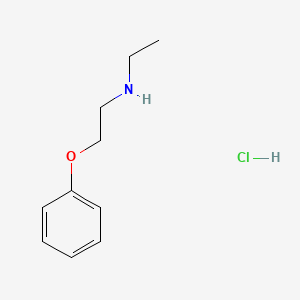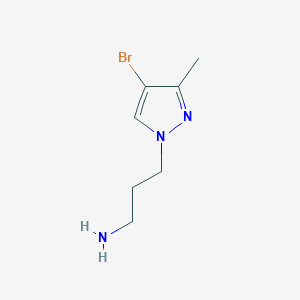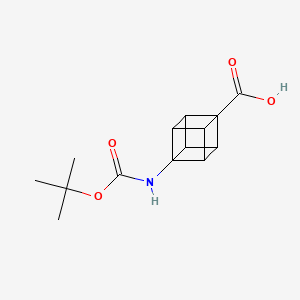
N-Ethyl-2-phenoxyethanamine hydrochloride
Vue d'ensemble
Description
“N-Ethyl-2-phenoxyethanamine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . Its molecular weight is 201.69 .
Molecular Structure Analysis
The molecular structure of “N-Ethyl-2-phenoxyethanamine hydrochloride” can be represented by the SMILES stringCCNCCOC1=CC=CC=C1.[H]Cl . The InChI code is 1S/C10H15NO.ClH/c1-2-11-8-9-12-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H . Physical And Chemical Properties Analysis
“N-Ethyl-2-phenoxyethanamine hydrochloride” is a solid compound .Applications De Recherche Scientifique
Occurrence and Environmental Fate of Phenolic Compounds
Phenolic compounds, including parabens and their derivatives, have been studied extensively for their occurrence, fate, and behavior in aquatic environments. Parabens, chemically related to N-Ethyl-2-phenoxyethanamine hydrochloride through their phenolic structure, are used as preservatives in various consumer products. These compounds have been identified as emerging contaminants, prompting research into their biodegradability, the effects of their continuous introduction into aquatic systems, and the formation of chlorinated by-products through reactions with free chlorine. Such studies highlight the environmental persistence of phenolic compounds and their potential endocrine-disrupting effects, underscoring the importance of understanding their behavior for environmental protection and public health (Haman et al., 2015).
Toxicological Reviews and Health Impacts
Toxicological reviews of chemicals similar to N-Ethyl-2-phenoxyethanamine hydrochloride, such as ethyl carbamate and brominated flame retardants, offer insights into their health impacts. Ethyl carbamate (urethane), for instance, has been classified as probably carcinogenic to humans, necessitating research into its occurrence in food and beverages and its mechanisms of formation. This understanding helps in developing strategies to reduce exposure and mitigate health risks (Weber & Sharypov, 2009). Similarly, studies on novel brominated flame retardants review their occurrence in consumer goods and their potential risks, emphasizing the need for more research on their environmental fate and toxicity (Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
N-ethyl-2-phenoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-11-8-9-12-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAQYZYOAVZREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2-phenoxyethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![L-Proline, 1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-2-methyl-](/img/structure/B3070157.png)
![2-Methylimidazo[1,2-a]pyridin-7-ol](/img/structure/B3070175.png)

